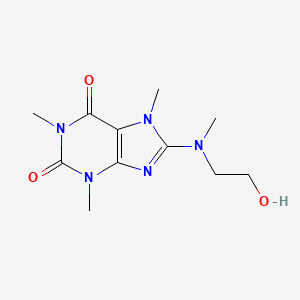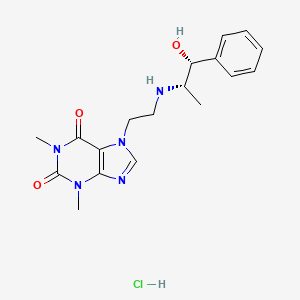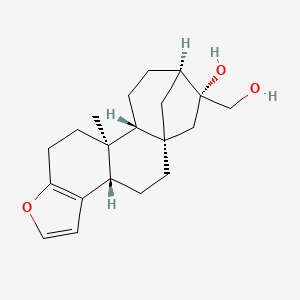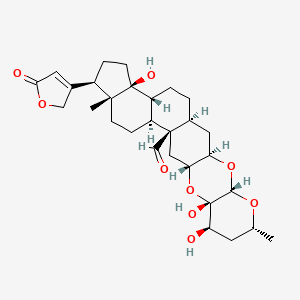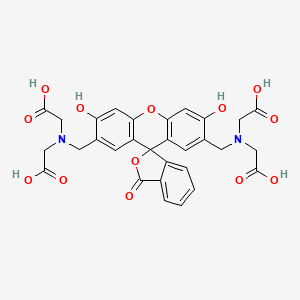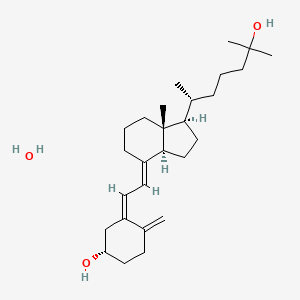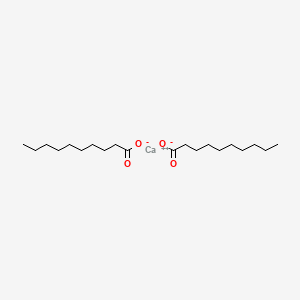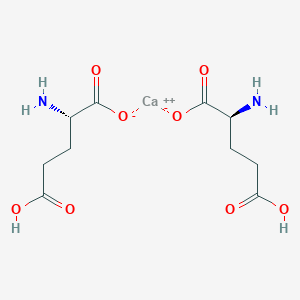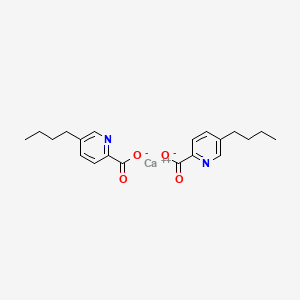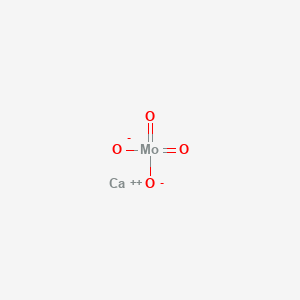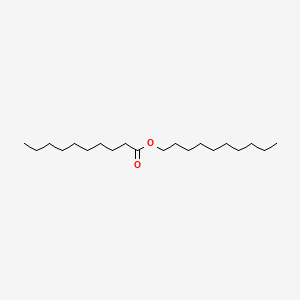
癸酸癸酯
描述
Decyl decanoate, also known as decanoic acid decyl ester, is an organic compound with the molecular formula C20H40O2. It is a colorless to light yellow, oily liquid that is insoluble in water but soluble in organic solvents. This compound is commonly used in various industrial applications due to its unique properties, such as low volatility and good lubricating characteristics .
科学研究应用
Decyl decanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biochemical assays and as a reagent in lipid research.
Medicine: Utilized in the development of pharmaceutical formulations and as a carrier for active ingredients.
Industry: Applied as a lubricant, plasticizer, and additive in cosmetics, personal care products, and industrial lubricants
准备方法
Synthetic Routes and Reaction Conditions: Decyl decanoate can be synthesized through the esterification reaction between decanoic acid and decanol. The reaction typically involves heating the mixture of decanoic acid and decanol in the presence of an acid catalyst, such as sulfuric acid or tin oxalate, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 160-240°C, and the water produced during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, decyl decanoate is produced by reacting decanoic acid with decanol in the presence of a catalyst, such as stannous oxide, and activated carbon. The reaction mixture is heated to 160-170°C under a nitrogen atmosphere for several hours. The water generated during the reaction is distilled off, and the product is purified by vacuum distillation to obtain high-purity decyl decanoate .
化学反应分析
Types of Reactions: Decyl decanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, decyl decanoate can be hydrolyzed to produce decanoic acid and decanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Decanoic acid and decanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
作用机制
The mechanism of action of decyl decanoate is primarily related to its role as a solvent and carrier. In biochemical assays, it helps solubilize hydrophobic compounds, facilitating their interaction with biological targets. In pharmaceutical formulations, it acts as a carrier for active ingredients, enhancing their bioavailability and stability. The molecular targets and pathways involved depend on the specific application and the compounds being delivered .
相似化合物的比较
Decyl decanoate can be compared with other esters of decanoic acid and decanol, such as:
Decyl octanoate: Similar in structure but with a shorter carbon chain, leading to different physical properties.
Decyl dodecanoate: Has a longer carbon chain, resulting in higher melting and boiling points.
Octyl decanoate: Contains a shorter alcohol chain, affecting its solubility and volatility.
Uniqueness: Decyl decanoate’s unique combination of low volatility, good lubricating properties, and solubility in organic solvents makes it particularly valuable in applications requiring stable, long-lasting lubricants and carriers .
属性
IUPAC Name |
decyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19-22-20(21)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKXZZPEUKNHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061848 | |
| Record name | Decanoic acid, decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1654-86-0 | |
| Record name | Decyl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1654-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capryl caprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, decyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoic acid, decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYL CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88B7ACL5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of decyl decanoate in honeybee colonies?
A1: Decyl decanoate is a major component of the tergal gland secretions in virgin honeybee queens, specifically those 3-10 days old. [, ] These secretions play a crucial role in communication within the hive, influencing worker bee behavior and potentially contributing to queen recognition and mating. [, ] Interestingly, decyl decanoate is either absent or present in very small amounts in queens 0-2 days old, suggesting its production is linked to specific developmental stages and social roles within the colony. []
Q2: How does decyl decanoate contribute to attracting pollinators?
A2: Research suggests that decyl decanoate, along with other compounds like dimethyl phthalate, isopropyl myristate, ethyl cinnamate, and linalool, exhibits attractive activity towards the pollinator Asias halodendri. [] This attraction is crucial for the pollination of Elaeagnus angustifolia, a plant species whose flowers contain these compounds. [] While the exact mechanism of attraction remains unclear, the combination of these compounds likely creates a specific olfactory signal that Asias halodendri can detect and respond to. []
Q3: Can decyl decanoate be synthesized in a laboratory setting, and what factors influence its synthesis?
A3: Yes, decyl decanoate can be synthesized via esterification using decanoic acid and decyl alcohol with stannous chloride as a catalyst. [] Factors like catalyst dosage, reaction temperature, molar ratio of starting materials, and reaction time significantly influence the esterification rate and final yield. [] Studies show that optimal conditions involve a temperature range of 180-190°C, a catalyst loading of 0.05% by mass, a molar ratio of 1:1.40 (decanoic acid:decyl alcohol), and a reaction time of 6 hours. []
Q4: Has decyl decanoate been found in other organisms besides honeybees?
A4: Yes, decyl decanoate has been identified in the scent profile of Himantoglossum adriaticum, a species of orchid found in Italy. [] This suggests a broader ecological role for this compound beyond its function in honeybee communication. It is possible that decyl decanoate contributes to attracting specific pollinators to Himantoglossum adriaticum, similar to its role in attracting Asias halodendri to Elaeagnus angustifolia. [, ]
Q5: What is the chemical structure of decyl decanoate?
A5: Decyl decanoate is an ester formed from the condensation reaction between decanoic acid and decyl alcohol. Its molecular formula is C20H40O2, and its molecular weight is 312.53 g/mol.
Q6: How does the structure of decyl decanoate relate to its properties and applications?
A6: As a symmetrical diester with a long hydrocarbon chain, decyl decanoate exhibits hydrophobic properties. [] This characteristic makes it suitable for applications requiring water resistance or as a component in hydrophobic materials. Additionally, its presence in natural systems like honeybee communication and plant pollination highlights its potential in developing bio-inspired pest control or pollination enhancement strategies.
Q7: Are there any studies focusing on modifying the structure of decyl decanoate to alter its properties?
A7: While the provided research papers do not directly investigate modifications to the decyl decanoate structure, the paper focusing on the synthesis of amphiphilic esters using a modified lipase enzyme provides insight into how altering the structure of related esters can influence their properties. [] It demonstrates that by incorporating hydrophilic groups, the resulting esters gain amphiphilic characteristics, expanding their potential applications. [] This concept could potentially be applied to decyl decanoate, modifying its structure to explore novel properties and uses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


